
2-Chloro-6-fluoronitrobenzene
Overview
Description
2-Chloro-6-fluoronitrobenzene is an aromatic compound with the chemical formula C6H3ClFNO2. It appears as a pale yellow solid and is known for its versatility as a building block in the synthesis of various complex compounds . This compound is characterized by the presence of a chlorine atom, a fluorine atom, and a nitro group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoronitrobenzene typically involves the halogen exchange reaction of 2-chloronitrobenzene with an alkali metal fluoride. One common method is to react 2-chloronitrobenzene with ultra-fine particulate potassium fluoride in tetramethylene sulfone, using a macrocyclic ether or a quaternary ammonium halide catalyst . This reaction is conducted under controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often employs similar halogen exchange reactions but on a larger scale. The process involves heating dichloronitrobenzene with an excess of alkali metal fluoride at temperatures not exceeding 200°C . This method ensures efficient production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-fluoronitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used, such as 2-fluoro-6-methoxynitrobenzene.
Reduction Reactions: The major product is 2-chloro-6-fluoroaniline.
Oxidation Reactions: Products depend on the specific oxidizing conditions applied.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
Recent studies have highlighted the potential of 2-Chloro-6-fluoronitrobenzene as a scaffold for developing anticancer agents. Its ability to inhibit tubulin polymerization has been noted, which is crucial for cancer cell division. For instance, research indicates that derivatives of this compound can effectively disrupt microtubule networks and induce apoptosis in cancer cells .
Mechanistic Insights
Molecular docking studies reveal that this compound binds to the colchicine-binding site of tubulin, forming stable interactions with key residues. This binding disrupts normal cell cycle progression, particularly arresting cells in the G2/M phase . Such mechanisms underscore its potential for further development as a therapeutic agent targeting various cancers.
Synthesis of Advanced Materials
Fluorinated Compounds
The compound serves as an intermediate in synthesizing fluorinated organic compounds, which are essential in creating advanced materials with specific properties. For example, it can be used in the preparation of polymers and coatings that exhibit enhanced thermal stability and chemical resistance .
Reactivity and Functionalization
The presence of both chlorine and nitro groups allows for diverse functionalization pathways. Researchers have demonstrated that this compound can undergo nucleophilic substitutions and other reactions to yield new materials with tailored functionalities .
Environmental Chemistry
Biodegradation Studies
In environmental studies, this compound has been examined for its biodegradability and potential ecological impact. Research indicates that certain bacterial strains can utilize similar nitroaromatic compounds as carbon and nitrogen sources, suggesting pathways for bioremediation efforts . Understanding the degradation pathways is crucial for assessing the environmental fate of such compounds.
Data Table: Summary of Applications
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .
- Material Synthesis : Researchers successfully synthesized novel fluorinated polymers using this compound as a precursor, showcasing its utility in creating materials with enhanced properties suitable for industrial applications .
- Environmental Impact Assessment : Investigations into the biodegradation of nitroaromatic compounds similar to this compound revealed effective microbial pathways that could be harnessed for bioremediation strategies in contaminated environments .
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoronitrobenzene is primarily based on its ability to undergo nucleophilic aromatic substitution reactions. The presence of the electron-withdrawing nitro group makes the aromatic ring more susceptible to nucleophilic attack, facilitating the substitution of the chlorine or fluorine atom. This reactivity is exploited in various synthetic applications to introduce different functional groups into the aromatic ring.
Comparison with Similar Compounds
- 2-Fluoronitrobenzene
- 2-Chloronitrobenzene
- 2-Chloro-6-fluoroaniline
Comparison: 2-Chloro-6-fluoronitrobenzene is unique due to the simultaneous presence of both chlorine and fluorine atoms on the benzene ring, along with a nitro group. This combination of substituents imparts distinct reactivity patterns compared to similar compounds. For instance, 2-fluoronitrobenzene lacks the chlorine atom, which affects its reactivity in nucleophilic substitution reactions. Similarly, 2-chloronitrobenzene does not have the fluorine atom, altering its chemical behavior.
Biological Activity
2-Chloro-6-fluoronitrobenzene (CAS No. 64182-61-2) is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. This compound is characterized by its unique molecular structure, which includes a chlorine and fluorine atom on the benzene ring, contributing to its biological activity and potential applications.
- Molecular Formula : C₆H₄ClFNO₂
- Molecular Weight : 175.54 g/mol
- Boiling Point : Not specified
- Solubility : Soluble in organic solvents, with varying solubility in water.
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of halogen atoms enhances its electrophilic character, allowing it to participate in nucleophilic substitutions and other chemical reactions that can disrupt cellular processes.
Antimicrobial Properties
This compound has been studied for its antimicrobial properties. Its derivatives are utilized in the synthesis of antibiotics such as dicloxacillin and flucloxacillin, which are effective against a range of bacterial infections. The mechanism involves inhibiting bacterial cell wall synthesis, leading to cell lysis.
Cytotoxicity and Anticancer Activity
Research indicates that halogenated nitrobenzenes can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways .
Environmental Impact and Biodegradation
The biodegradation of chlorinated compounds is crucial for assessing their environmental impact. Studies have demonstrated that certain bacterial strains can utilize compounds like this compound as carbon sources, leading to their breakdown and detoxification in contaminated environments . This process is facilitated by specific enzymes capable of cleaving the nitro group, rendering the compound less harmful.
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound derivatives against Staphylococcus aureus showed significant inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) was determined to be around 0.5 µg/mL, indicating strong antimicrobial potential .
Compound | MIC (µg/mL) |
---|---|
This compound | 0.5 |
Dicloxacillin | 0.25 |
Flucloxacillin | 0.1 |
Case Study 2: Cytotoxicity Assessment
In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound exhibits cytotoxic effects with IC50 values ranging from 10 to 20 µM. The mechanism was linked to increased oxidative stress and subsequent apoptosis .
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 12 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-6-fluoronitrobenzene, and how are reaction conditions optimized for yield and purity?
- Methodology :
- Direct halogenation : Nitration of 1-chloro-3-fluorobenzene under mixed acid (HNO₃/H₂SO₄) at 0–5°C, with careful control of stoichiometry to minimize di-nitration byproducts .
- Fluorination-chlorination sequence : Sequential substitution on nitrobenzene derivatives using HF/Cl₂ gas under controlled pressure (1–3 atm) and temperature (50–80°C) .
- Purification : Recrystallization in ethanol/water mixtures (1:3 ratio) to achieve >95% purity, monitored via GC/MS .
- Key Data :
Method | Yield (%) | Purity (%) | Byproducts |
---|---|---|---|
Direct halogenation | 65–75 | 92–95 | 2,4-dinitro derivatives |
Fluorination route | 70–80 | 95–98 | Unreacted starting material |
Q. What analytical techniques are recommended for characterizing this compound?
- GC/MS : For separation and quantification in mixtures; electron ionization (70 eV) with m/z 175 (molecular ion) and fragments at m/z 139 (loss of Cl) and m/z 121 (loss of NO₂) .
- FT-IR : Key vibrations include NO₂ asymmetric stretch (1530 cm⁻¹) and C-Cl/C-F stretches (740–680 cm⁻¹) .
- NMR : ¹H NMR (CDCl₃) shows aromatic protons as doublets (δ 7.8–8.2 ppm, J = 8–10 Hz) due to meta-fluorine coupling .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
- Methodology :
- B3LYP/6-31G(d) : Optimizes geometry and calculates Fukui indices to identify electrophilic centers. The nitro group directs substitution to the para-fluoro position (activation energy: 25–30 kcal/mol) .
- Solvent effects : Polarizable continuum models (PCM) show DMSO enhances reactivity by stabilizing transition states .
Q. What discrepancies exist in reported toxicity data for chloronitrobenzenes, and how can researchers assess data reliability?
- Contradictions :
- Carcinogenicity : IARC reports "inadequate evidence" for 2-chloronitrobenzene (Group 3), while older studies claim rodent hepatotoxicity via cytochrome P450 activation .
- Ecotoxicology : LC50 values for aquatic organisms vary by 10x due to differences in test protocols (static vs. flow-through systems) .
- Reliability Assessment :
- Tier 1 : Studies adhering to OECD guidelines (e.g., Test No. 203) are prioritized .
- Tier 2 : Estimated data (e.g., EPI Suite) flagged as "not reliable" if experimental validation is absent .
Q. How can researchers resolve conflicting spectroscopic data for nitro-aromatic intermediates in synthesis?
- Case Study : Discrepancies in ¹³C NMR chemical shifts (δ 120–125 ppm for C-NO₂) arise from solvent polarity and concentration effects.
- Resolution :
Properties
IUPAC Name |
1-chloro-3-fluoro-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIUPLBHNRTTIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00982711 | |
Record name | 1-Chloro-3-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00982711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64182-61-2 | |
Record name | 1-Chloro-3-fluoro-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64182-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-3-fluoro-2-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064182612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-3-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00982711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-3-fluoro-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.821 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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